molecular formula C10H9NO3 B2671592 2-(2-Formyl-4-methoxyphenoxy)acetonitrile CAS No. 149384-09-8

2-(2-Formyl-4-methoxyphenoxy)acetonitrile

Cat. No.: B2671592
CAS No.: 149384-09-8
M. Wt: 191.186
InChI Key: ALXDZWOFWIALGS-UHFFFAOYSA-N
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Description

2-(2-Formyl-4-methoxyphenoxy)acetonitrile is an organic compound with the molecular formula C10H9NO3. It is characterized by the presence of a formyl group, a methoxy group, and a phenoxy group attached to an acetonitrile moiety. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile typically involves the reaction of 2-formyl-4-methoxyphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Formyl-4-methoxyphenoxy)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 2-(2-Carboxy-4-methoxyphenoxy)acetonitrile.

    Reduction: 2-(2-Formyl-4-methoxyphenoxy)ethylamine.

    Substitution: Various substituted phenoxyacetonitriles depending on the nucleophile used.

Scientific Research Applications

2-(2-Formyl-4-methoxyphenoxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can modulate various biochemical pathways, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Formylphenoxy)acetonitrile
  • 1-(4-Formylphenyl)-3-cyclopentene-1-carbonitrile
  • 4-Formylphenyl propionate

Uniqueness

2-(2-Formyl-4-methoxyphenoxy)acetonitrile is unique due to the presence of both formyl and methoxy groups on the phenoxy ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Properties

IUPAC Name

2-(2-formyl-4-methoxyphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-9-2-3-10(14-5-4-11)8(6-9)7-12/h2-3,6-7H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXDZWOFWIALGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled mixture of 2-hydroxy-5-methoxybenzaldehyde (500.0 g), potassium carbonate (908.4 g) and potassium iodide (272.8 g) in N,N-dimethylformamide (2.5 l) chloroacetonitrile (297.7 g) was added dropwise over 8 minutes below 10° C. under nitrogen. After being stirred at ambient temperature for 110 minutes, the mixture was poured slowly into ice-water (20 l) and stirred for 2 hours. The precipitates were cooled by centrifugal filtration, washed with water (1 l) 7 times and air-dried at ambient temperature to give 2-cyanomethoxy-5-methoxybenzaldehyde (571.4 g).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
908.4 g
Type
reactant
Reaction Step One
Quantity
272.8 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
20 L
Type
reactant
Reaction Step Two

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